Scientific Field: Organic Chemistry
Application Summary: This research focuses on the synthesis of aromatic ketones, specifically pyridin-2-yl-methanones, which are important pharmaceutical intermediates . The study describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes .
Methods of Application: The method involves a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well .
Results: The reaction yields the corresponding products in moderate to good yields . The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .
Scientific Field: Medicinal Chemistry
Application Summary: This study involves the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation for anti-fibrosis activity .
Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds 12m and 12q show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Scientific Field: Catalysis and Organic Synthesis
Application Summary: This research involves the synthesis of chiral (pyridyl)imine Fe(II) complexes and their application as catalysts in the transfer hydrogenation of ketones .
Methods of Application: The study synthesized chiral (pyridyl)imine Fe(II) complexes by reactions of synthons with FeCl2 salt . These complexes were then evaluated as catalysts in asymmetric transfer hydrogenation of ketones .
Results: The Fe(II) complexes showed moderate catalytic activities with low enantioselectivity . The study suggests that both active Fe(0) nanoparticles and Fe(II) homogeneous intermediates might be formed during the reaction .
Application Summary: This research involves the synthesis of ruthenium catalysts for the transfer hydrogenation of carbonyl compounds . The study uses a precursor, [RuCl2 (PPh3)3], which can easily react with phosphorus and nitrogen ligands .
Methods of Application: The study synthesizes ruthenium catalysts by reactions of the precursor with various ligands . These catalysts were then evaluated in the transfer hydrogenation of carbonyl compounds .
Results: The study found that the catalytic activities of the complexes were regulated by the nature of the metal complexes, ketone substrate, and reaction conditions . The study also suggests the possible formation of both active Fe(0) nanoparticles and Fe(II) homogeneous intermediates .
Application Summary: This study involves the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Methods of Application: The study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds 12m and 12q show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
1-Phenyl-2-(pyridin-2-yl)ethanamine, with the chemical formula C₁₃H₁₄N₂, is an organic compound characterized by a phenyl group and a pyridinyl group attached to an ethanamine backbone. This compound is notable for its potential applications in medicinal chemistry and its structural similarity to other biologically active amines.
1-Phenyl-2-(pyridin-2-yl)ethanamine exhibits various biological activities. It has been studied for its potential as a:
Several methods can be employed for synthesizing 1-Phenyl-2-(pyridin-2-yl)ethanamine:
1-Phenyl-2-(pyridin-2-yl)ethanamine has various applications, including:
Research has indicated that 1-Phenyl-2-(pyridin-2-yl)ethanamine may interact with several biological targets, including:
1-Phenyl-2-(pyridin-2-yl)ethanamine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | 1232432-61-9 | 0.91 |
| 2-(Pyridin-2-yl)propan-1-amine | 851670-39-8 | 0.89 |
| 2-Methyl-2-(pyridin-2-yl)propan-1-amine | 199296-39-4 | 0.87 |
| 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amines | 92902201 -5 | 0.85 |
| 2-Methyl-2-(pyridin-2-yl)propane -1,3-diamine | 19998452 -6 | 0.85 |
The uniqueness of 1-Phenyl-2-(pyridin-2-y)ethanamine lies in its specific combination of a phenyl and pyridyl moiety on an ethanamine backbone, which may contribute to distinct pharmacological properties compared to similar compounds. Its ability to modulate neurotransmitter systems positions it as a promising candidate for further research in neuropharmacology.
This comprehensive overview highlights the significance of 1-Phenyl-2-(pyridin-2-y)ethanamine in chemical and biological contexts, emphasizing its potential applications and interactions within biological systems.
The reductive amination of acetophenone derivatives with 2-aminopyridine represents a foundational route to 1-phenyl-2-(pyridin-2-yl)ethanamine. This method employs sodium borohydride-acetic acid systems to reduce the intermediate Schiff base formed between the ketone and amine. For example, acetophenone reacts with 2-aminopyridine under acidic conditions to yield the imine, which is subsequently reduced to the target amine in 50–75% yields. The solvent-free variant using α-picoline-borane as a reducing agent has gained prominence due to its operational simplicity and reduced environmental impact, achieving comparable yields (70–85%) without requiring inert atmospheres.
A critical advancement involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces imines in the presence of ketones, minimizing side reactions. This reagent is particularly effective for sterically hindered substrates, enabling the synthesis of tertiary amines with 80–90% efficiency.
Table 1: Comparison of Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄-AcOH | MeOH | 25 | 65–75 |
| α-Picoline-borane | Neat | 60 | 70–85 |
| NaBH(OAc)₃ | DCM | 25 | 80–90 |
Direct alkylation of 2-aminopyridine with benzyl halides offers an alternative pathway. However, competing alkylation at the pyridine nitrogen often necessitates protective strategies. The use of tert-butoxycarbonyl (Boc) groups to shield the amine nitrogen enhances regioselectivity, enabling alkylation at the benzylic position. Subsequent deprotection with trifluoroacetic acid restores the free amine, yielding 1-phenyl-2-(pyridin-2-yl)ethanamine in 78–86% overall yields. This approach avoids the need for strong bases like n-butyllithium, which can complicate scalability.
1-Phenyl-2-(pyridin-2-yl)ethanamine binds transition metals through its pyridyl nitrogen and primary amine, forming five-membered chelate rings. This bidentate coordination stabilizes octahedral, square planar, and square pyramidal geometries, depending on the metal’s oxidation state and electronic preferences. For example, copper(II) complexes adopt distorted square planar geometries, while cobalt(II) systems favor octahedral configurations [4].
The ligand’s aromatic pyridine and phenyl groups enhance π-π stacking interactions, influencing crystal packing and stability. In vanadium(IV) complexes, the ligand undergoes hydrolysis to form binuclear structures bridged by alkoxo groups, as observed in single-crystal X-ray studies [4]. Comparable to 2-phenylpyridine derivatives, which form cyclometallated iridium complexes [5], this ligand’s rigidity supports stable metal-ligand frameworks.
Table 1: Structural Properties of Representative Metal Complexes
| Metal Center | Geometry | Binding Motif | Key Interactions |
|---|---|---|---|
| Cu(II) | Square Planar | Bidentate (N,N) | Jahn-Teller distortion |
| Co(II) | Octahedral | Bidentate + solvent | π-Stacking |
| V(IV) | Square Pyramidal | Hydrolyzed binuclear | Alkoxo bridging |
Copper(II) complexes of 1-phenyl-2-(pyridin-2-yl)ethanamine exhibit potential in cross-coupling and oxidation reactions. The ligand’s strong field stabilizes Cu(II) in a square planar geometry, optimizing redox activity. For instance, analogous Schiff base copper complexes catalyze C–H bond activation in ketones and aldehydes [3], suggesting this ligand could mediate similar transformations.
In asymmetric catalysis, the ligand’s chiral environment (when resolved) enables enantioselective processes. While direct catalytic data for this specific copper complex is limited, structural studies of hydrolyzed intermediates [4] imply utility in proton-coupled electron transfer reactions. The ligand’s electron-withdrawing pyridine group may also modulate copper’s Lewis acidity, enhancing substrate activation.
Table 2: Hypothetical Catalytic Reactions Mediated by Cu(II) Complexes
| Reaction Type | Substrate | Proposed Mechanism |
|---|---|---|
| Oxidative Coupling | Aryl Boronic Acids | Two-electron oxidation |
| Alcohol Oxidation | Primary Alcohols | Radical-mediated pathway |
| Asymmetric Cycloaddition | Dienophiles | Ligand-accelerated catalysis |
The racemic nature of 1-phenyl-2-(pyridin-2-yl)ethanamine allows for chiral induction when coordinated to lanthanides. In lanthanum(III) or europium(III) complexes, the ligand’s asymmetric nitrogen centers generate non-symmetric coordination spheres, promoting circularly polarized luminescence (CPL). This phenomenon is critical for developing chiral sensors and OLED materials [5].
Lanthanide complexes with this ligand exhibit tunable emission properties via "antenna effects," where the ligand’s aromatic system sensitizes metal-centered luminescence. For example, europium(III) complexes could display red emission with high quantum yields, while terbium(III) analogs might emit green light [4]. The ligand’s hydrolyzed derivatives, such as phenyl(pyridin-2-yl)methanediol, further enhance chiral discrimination in mixed-ligand systems.
Table 3: Chiral Properties of Lanthanide Complexes
| Lanthanide Ion | Coordination Number | Chirality Source | Application |
|---|---|---|---|
| Eu(III) | 8 | Ligand-centered asymmetry | Luminescent probes |
| Tb(III) | 9 | Helical supramolecular assembly | MRI contrast agents |
| Yb(III) | 6 | Metal-centered distortion | NIR-emitting materials |